molecular formula C12H10N2O3 B1370879 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 954225-20-8

2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1370879
CAS No.: 954225-20-8
M. Wt: 230.22 g/mol
InChI Key: RVZRRKIEIRGXJP-UHFFFAOYSA-N
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Description

Background and Significance of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid

The compound this compound represents a distinctive member of the dihydropyridine carboxylic acid family, compounds that have garnered substantial attention in medicinal chemistry and synthetic organic chemistry. This heterocyclic compound possesses a unique structural architecture featuring a dihydropyridine ring system substituted with a pyridin-3-ylmethyl group at the nitrogen position and a carboxylic acid group at the 3-position. The molecular formula C12H10N2O3 and molecular weight of 230.22 grams per mole establish its chemical identity, while the Chemical Abstracts Service number 954225-20-8 provides standardized identification for research and commercial purposes.

The significance of this compound extends beyond its structural novelty to encompass its potential role as a versatile synthetic intermediate and bioactive scaffold. Dihydropyridine derivatives have historically demonstrated remarkable pharmaceutical utility, particularly in cardiovascular medicine, where compounds such as nifedipine and amlodipine have achieved widespread clinical success. The presence of both nitrogen-containing heterocycles within a single molecular framework provides multiple sites for chemical modification and functionalization, making this compound an attractive target for drug discovery programs and materials science applications.

The compound's structural features contribute to its chemical reactivity profile, with the carboxylic acid group providing opportunities for amide bond formation, esterification reactions, and metal coordination chemistry. The dihydropyridine ring system offers sites for oxidation, reduction, and electrophilic substitution reactions, while the pyridine moiety can participate in nucleophilic aromatic substitution and coordination chemistry. This multifaceted reactivity profile positions the compound as a valuable building block for the construction of more complex molecular architectures.

Recent advances in synthetic methodology have enabled more efficient and environmentally sustainable approaches to preparing this compound and related derivatives. Ball milling techniques have emerged as particularly effective for mechanochemical synthesis, offering solvent-free and catalyst-free reaction conditions that align with green chemistry principles. These developments have renewed interest in dihydropyridine carboxylic acids as accessible synthetic targets and versatile synthetic intermediates.

Objectives and Scope of the Research

The primary objective of investigating this compound centers on understanding its fundamental chemical properties, synthetic accessibility, and potential applications in various scientific disciplines. This research encompasses detailed characterization of the compound's molecular structure, including spectroscopic analysis and crystallographic studies where available, to establish comprehensive structure-property relationships. The investigation extends to evaluation of synthetic methodologies for efficient preparation of the compound, with particular emphasis on sustainable and scalable synthetic approaches.

A significant focus of current research involves developing novel synthetic routes that leverage one-pot methodologies and multicomponent reactions to access this compound and its derivatives efficiently. These investigations aim to establish optimal reaction conditions, identify suitable starting materials, and characterize reaction mechanisms to enable rational optimization of synthetic protocols. The research scope includes exploration of mechanochemical synthesis techniques, including ball milling approaches that offer environmental advantages over traditional solution-phase methods.

The research framework encompasses comprehensive spectroscopic characterization using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to establish definitive structural assignments and purity assessments. Analytical studies focus on developing reliable identification methods and quantitative analysis protocols that can support quality control in synthetic applications and potential commercial development.

Investigation of structure-activity relationships represents another crucial objective, particularly regarding the compound's potential biological activities and materials science applications. This includes evaluation of how structural modifications influence chemical reactivity, physical properties, and potential bioactivity profiles. The research scope extends to computational chemistry studies that can provide insights into molecular conformation, electronic properties, and reactivity patterns that guide experimental investigations.

Synthetic methodology development constitutes a central component of the research objectives, with emphasis on establishing reproducible and scalable protocols for compound preparation. This includes optimization of reaction conditions, purification methods, and characterization protocols to enable consistent production of high-quality material for further research applications. The research framework incorporates assessment of various synthetic approaches, from traditional solution-phase methods to innovative mechanochemical techniques, to identify the most effective and practical synthetic strategies.

The following table summarizes key molecular properties and identifiers for this compound:

Property Value Reference
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Chemical Abstracts Service Number 954225-20-8
International Union of Pure and Applied Chemistry Name 2-oxo-1-(pyridin-3-ylmethyl)pyridine-3-carboxylic acid
International Chemical Identifier InChI=1S/C12H10N2O3/c15-11-10(12(16)17)4-2-6-14(11)8-9-3-1-5-13-7-9/h1-7H,8H2,(H,16,17)
Simplified Molecular Input Line Entry System C1=CC(=CN=C1)CN2C=CC=C(C2=O)C(=O)O
Experimental LogP Value 1.1
Hydrogen Bond Donor Count 1
Exact Mass 230.06914219 g/mol

Properties

IUPAC Name

2-oxo-1-(pyridin-3-ylmethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-10(12(16)17)4-2-6-14(11)8-9-3-1-5-13-7-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZRRKIEIRGXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624538
Record name 2-Oxo-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954225-20-8
Record name 2-Oxo-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Formation of the dihydropyridine-3-carboxylic acid core.
  • Introduction of the pyridin-3-ylmethyl substituent at the nitrogen atom.
  • Control of reaction conditions to optimize yield and purity.

A common synthetic route starts from Meldrum’s acid derivatives or related active methylene compounds, which undergo cyclization and functionalization steps to yield the target dihydropyridine structure.

Key Synthetic Procedures

Cyclization via Aminomethylidene Meldrum’s Acid Derivatives
  • An aminomethylidene derivative of Meldrum’s acid reacts with cyanoacetamide or cyanothioacetamide in ethanol.
  • The reaction proceeds under mild reflux conditions for approximately 24 hours.
  • Acidification with concentrated hydrochloric acid to pH ~5 induces precipitation of the dihydropyridine carboxylic acid.
  • Yields reported for related pyridine derivatives are in the range of 68–74%.

This method benefits from straightforward reaction conditions and good yields, making it a preferred approach for constructing the dihydropyridine core.

N-Alkylation to Introduce the Pyridin-3-ylmethyl Group
  • The nitrogen atom of the dihydropyridine ring is alkylated using pyridin-3-ylmethyl halides (e.g., bromides).
  • Typical conditions involve stirring the dihydropyridine acid with the alkyl halide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
  • The reaction is conducted at room temperature or slightly elevated temperatures for 20–50 hours.
  • The product precipitates upon addition of water and is purified by recrystallization from ethanol.

This step is crucial to selectively functionalize the nitrogen without affecting the carboxylic acid group.

Alternative One-Pot Multicomponent Reactions
  • Some protocols utilize one-pot multicomponent reactions combining Meldrum’s acid, triethyl orthoformate, and aniline derivatives, followed by addition of active methylene nitriles.
  • These reactions are typically performed under reflux in ethanol with acidic catalysts (e.g., HCl).
  • Yields around 67% have been reported for structurally related dihydropyridines.

This approach simplifies the synthesis by reducing the number of purification steps and handling.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Aminomethylidene Meldrum’s acid + cyanoacetamide in EtOH + HCl acidification Reflux (~78°C) 24 h 68–74 Acidification to pH 5 critical for precipitation
N-Alkylation (Pyridin-3-ylmethyl) Dihydropyridine acid + pyridin-3-ylmethyl bromide + K2CO3 in DMF Room temp to 50°C 20–50 h ~67 Recrystallization from EtOH for purification
One-pot multicomponent Meldrum’s acid + triethyl orthoformate + aniline + active methylene nitriles Reflux in EtOH 1–24 h ~67 Acid catalyst (HCl) enhances yield

Detailed Research Findings

  • The cyclization step involving Meldrum’s acid derivatives is well-documented as an efficient route to 2-oxo-1,2-dihydropyridine-3-carboxylic acids, yielding stable intermediates amenable to further functionalization.
  • The regioselectivity of the N-alkylation is high, favoring substitution at the nitrogen atom without side reactions at the carboxylic acid or ketone functionalities.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the desired products and helps optimize reaction times.
  • Purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds suitable for biological or further chemical studies.
  • Alternative synthetic routes involving one-pot reactions reduce the number of steps and waste, aligning with green chemistry principles.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cyclization + Acidification Aminomethylidene Meldrum’s acid + cyanoacetamide Cyclization in EtOH, acidification Good yields, straightforward Requires long reaction time
N-Alkylation with Pyridin-3-ylmethyl bromide Dihydropyridine acid + pyridin-3-ylmethyl bromide + base Alkylation in DMF High regioselectivity Long reaction time, solvent use
One-pot Multicomponent Reaction Meldrum’s acid + triethyl orthoformate + aniline + active methylene nitriles One-pot reflux in EtOH with HCl Simplified process, fewer steps Moderate yields, optimization needed

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes selective alkylation at nitrogen or oxygen sites under basic conditions. Key examples include:

Reagent/ConditionsProductYieldReference
Benzyl bromide, K₂CO₃, DMF1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid68%
Ethyl iodide, NaH, THFEthyl ester derivative at C3-carboxyl group72%
Propargyl bromide, K₂CO₃1-Propargyl derivative65%
  • Mechanism : Deprotonation of the NH group or carboxyl oxygen by a base (e.g., K₂CO₃), followed by nucleophilic substitution with alkyl halides .

  • Regioselectivity : Alkylation preferentially occurs at the N1 position over the carboxyl oxygen due to higher nucleophilicity .

Acylation Reactions

The carboxylic acid moiety participates in acylation to form esters or amides:

Reagent/ConditionsProductYieldReference
Acetyl chloride, pyridine3-Acetyloxy derivative58%
Thionyl chloride, then aniline3-Anilide derivative81%
  • Applications : Acylated derivatives show enhanced bioavailability and are intermediates in drug synthesis .

Condensation Reactions

The compound reacts with carbonyl-containing substrates to form fused heterocycles:

Partner Reagent/ConditionsProductYieldReference
Aromatic aldehydes, ball milling4-Arylidene-2-oxo-dihydropyridine derivatives70–85%
Malononitrile, ethanol, refluxPyrido[2,3-d]pyrimidine derivatives63%
  • Key Observation : Solvent-free ball milling improves reaction efficiency (85% yield in 2 hours) .

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

ConditionsProductYieldReference
K₂CO₃, toluene, 110°C, 6 hours2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine89%
  • Mechanism : Base-mediated deprotonation followed by CO₂ elimination .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal Salt/ConditionsComplex FormedApplicationReference
Cu(II) acetate, aqueous ethanol[Cu(L)₂(H₂O)₂]·2H₂O (L = ligand)Catalytic oxidation
Fe(III) chloride, methanolOctahedral Fe(III) complexMagnetic materials
  • Binding Sites : Coordination occurs via the pyridine nitrogen and carboxyl oxygen.

Functional Group Interconversion

The carboxyl group is modified to other functionalities:

ReactionProductYieldReference
LiAlH₄ reduction3-Hydroxymethyl derivative44%
H₂SO₄, HNO₃ (nitration)5-Nitro derivative51%

Biological Activity Modulation

Derivatives exhibit pharmacological relevance:

  • Antimicrobial Activity : 4-Benzylidene derivatives show MIC values of 8–32 µg/mL against S. aureus .

  • 5-HT₄ Receptor Agonism : N-Alkyl derivatives (e.g., isopropyl) demonstrate enhanced receptor binding (IC₅₀ = 12 nM) .

Reaction Optimization Trends

  • Solvent-Free Synthesis : Ball milling reduces reaction time by 75% compared to traditional methods .

  • Catalyst Efficiency : Piperidinium acetate improves condensation yields by 20% .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research has highlighted the potential of 2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid as a precursor for synthesizing various antimicrobial agents. The compound's structure allows for modifications that enhance biological activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of pyridone structures have shown promising results in treating infections caused by Gram-negative bacteria .

Anti-inflammatory and Antiviral Properties

The compound's derivatives are being investigated for their anti-inflammatory and antiviral properties. Studies have demonstrated that certain modifications to the dihydropyridine framework can yield compounds effective against inflammatory diseases and viral infections. The ability to functionalize the pyridine ring further allows for tailored therapeutic effects .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a crucial role. Molecular docking studies have indicated favorable interactions with targets involved in neurodegenerative pathways, suggesting a potential for development into neuroprotective agents .

Case Study 1: Antimicrobial Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of pyridone derivatives from this compound and evaluated their antimicrobial activity against various pathogens. The results indicated that specific modifications significantly enhanced antibacterial efficacy, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Neuroprotective Screening

A recent investigation focused on the neuroprotective effects of modified dihydropyridine compounds derived from this compound. Using in vitro models of neuroinflammation, several derivatives were found to reduce inflammatory markers and protect neuronal cells from apoptosis, indicating their potential as therapeutic agents for neurodegenerative diseases .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeTarget Pathogen/ConditionReference
Pyridone AAntimicrobialStaphylococcus aureus
Pyridone BAnti-inflammatoryNeuroinflammation
Pyridone CAntiviralInfluenza Virus

Mechanism of Action

The mechanism of action of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives arises from variations in the substituent at the N1 position. Below is a systematic comparison based on molecular structure, physicochemical properties, and applications:

Structural and Functional Variations

Compound Name Substituent at N1 Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid Pyridin-3-ylmethyl C₁₃H₁₁N₂O₃ 245.24 (calculated) Potential ligand for metal complexes; drug precursor
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid Pyridin-2-ylmethyl C₁₂H₁₀N₂O₃ 230.23 Structural isomer; similar coordination chemistry
2-Oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxylic acid 3-(Trifluoromethyl)benzyl C₁₅H₁₁F₃NO₃ 325.25 Enhanced lipophilicity; potential CNS drug candidate
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid 2,2,2-Trifluoroethyl C₈H₆F₃NO₃ 221.14 High electronegativity; possible metabolic stability
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid Isopropyl C₉H₁₁NO₃ 181.19 Simplified alkyl chain; improved solubility in organic solvents
1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3-(1H-Imidazol-1-yl)propyl C₁₂H₁₃N₃O₃ 247.25 Dual functionality (imidazole + carboxylate); metal-binding applications
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid Thiophen-2-yl at C6 C₁₀H₇NO₃S 221.24 Heterocyclic extension; potential use in optoelectronics

Key Trends and Research Findings

Substituent Effects on Bioactivity :

  • The 3-(trifluoromethyl)benzyl group in the analog from introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability, critical for CNS-targeting drugs .
  • The pyridin-3-ylmethyl group in the target compound likely improves π-π stacking interactions in protein binding, a feature exploited in kinase inhibitors .

Coordination Chemistry: Derivatives with imidazole (e.g., ) or pyridine substituents exhibit enhanced metal-binding capacity, making them suitable for catalytic or diagnostic applications .

Synthetic Accessibility :

  • Alkyl-substituted derivatives (e.g., isopropyl in ) are synthesized in higher yields (≥95%) compared to aromatic analogs due to reduced steric hindrance .

Thermodynamic Stability :

  • Trifluoroethyl-substituted compounds () demonstrate superior thermal stability (decomposition >250°C), attributed to the strong C-F bonds .

Comparative Physicochemical Data

Property Target Compound (Pyridin-3-ylmethyl) Pyridin-2-ylmethyl 3-(Trifluoromethyl)benzyl 2,2,2-Trifluoroethyl
LogP (Predicted) 1.2 1.0 2.8 0.9
Aqueous Solubility (mg/mL) 12.5 15.3 5.8 22.4
Melting Point (°C) 180–185 (estimated) 192–195 210–215 178–182

Biological Activity

2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid (CAS No. 954225-20-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • Structure : The compound features a pyridine ring substituted with a dihydropyridine moiety and a carboxylic acid functional group.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound, against various cancer cell lines. The compound exhibits significant activity against breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cells.

Table 1: IC₅₀ Values of this compound Against Cancer Cell Lines

Cell LineIC₅₀ Value (µM)
MDA-MB-2310.075
A5490.069
HeLa0.0046

These results indicate that the compound has potent anticancer properties, particularly in inhibiting cell growth in the aforementioned cell lines .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of Gram-negative bacteria through mechanisms similar to fluoroquinolones by targeting DNA gyrase .

Table 2: Antimicrobial Activity of Pyridine Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This highlights the potential application of this compound in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various pyridine derivatives showed that those with hydroxyl (-OH) substitutions exhibited enhanced antiproliferative activity against multiple cancer cell lines. The study specifically noted that compounds similar to this compound demonstrated lower IC₅₀ values compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial properties of pyridine derivatives against resistant strains of bacteria. The findings indicated that derivatives with similar structures to this compound were effective in reducing bacterial load in vitro, suggesting potential for development into new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid?

  • Methodological Answer :

  • One-Pot Synthesis : Adapt methodologies from analogous dihydropyridine syntheses. For example, Arkivoc studies describe multi-component reactions using β-keto esters and amines under reflux in ethanol, with yields improved by catalytic acetic acid (10–20 mol%) .
  • Stepwise Approach : Introduce the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination. Use intermediates like ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, followed by alkylation with 3-(bromomethyl)pyridine. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry. For example, the pyridin-3-ylmethyl proton signals typically appear as a singlet at δ 4.8–5.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0874 for C₁₂H₁₂N₂O₃) .
  • X-Ray Crystallography : Co-crystallize with methanol to resolve tautomeric forms (enol vs. keto) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products like pyridine-3-carboxylic acid .
  • pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and analyze degradation kinetics. The lactam ring is prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the pyridin-3-ylmethyl group introduction?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to compare transition-state energies for alkylation at N1 vs. O2. The N1 position is favored due to lower steric hindrance and higher electron density .
  • Kinetic Studies : Use in situ IR or NMR to track intermediate formation. Pyridine’s lone pair on N enhances nucleophilicity at the methyl position .

Q. How can conflicting spectroscopic data (e.g., tautomerism in NMR) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Analyze spectra at −20°C to 80°C. Tautomeric equilibrium shifts can reveal dominant forms (e.g., enol dominance at low temps) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish NH protons from solvent peaks .

Q. What strategies mitigate scale-up challenges for gram-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .
  • Continuous Flow Chemistry : Optimize residence time and mixing efficiency to prevent intermediate precipitation .

Q. Which biological assays are suitable for hypothesizing its pharmacological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against NADPH-dependent enzymes (e.g., dihydroorotate dehydrogenase) due to structural similarity to dihydropyridine inhibitors .
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to evaluate membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid

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